Cas no 1568069-28-2 ((2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine)

(2S)-1-(2-Fluorophenyl)methyl-2-methylpiperazine is a chiral piperazine derivative featuring a fluorinated aromatic substituent. Its stereospecific (S)-configuration and structural modifications enhance its potential as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and psychiatric disorders. The fluorine atom at the ortho position of the phenyl ring may improve metabolic stability and binding affinity in receptor interactions. The compound’s well-defined chirality ensures high enantioselectivity, critical for drug development. Its piperazine core offers versatility for further functionalization, making it valuable in medicinal chemistry research. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. Purity and stability are confirmed via analytical techniques (HPLC, NMR).
(2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine structure
1568069-28-2 structure
Product name:(2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine
CAS No:1568069-28-2
MF:C12H17FN2
MW:208.275186300278
CID:6343648
PubChem ID:82712933

(2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine
    • 1568069-28-2
    • (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
    • AKOS021030769
    • EN300-2017446
    • Inchi: 1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1
    • InChI Key: RKYOOCCUGSVQCL-JTQLQIEISA-N
    • SMILES: FC1C=CC=CC=1CN1CCNC[C@@H]1C

Computed Properties

  • Exact Mass: 208.13757671g/mol
  • Monoisotopic Mass: 208.13757671g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.3Ų

(2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2017446-0.5g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
0.5g
$836.0 2023-09-16
Enamine
EN300-2017446-2.5g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
2.5g
$1707.0 2023-09-16
Enamine
EN300-2017446-10.0g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
10g
$3746.0 2023-05-24
Enamine
EN300-2017446-0.1g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
0.1g
$767.0 2023-09-16
Enamine
EN300-2017446-0.25g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
0.25g
$801.0 2023-09-16
Enamine
EN300-2017446-0.05g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
0.05g
$732.0 2023-09-16
Enamine
EN300-2017446-1g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
1g
$871.0 2023-09-16
Enamine
EN300-2017446-1.0g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
1g
$871.0 2023-05-24
Enamine
EN300-2017446-5.0g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
5g
$2525.0 2023-05-24
Enamine
EN300-2017446-10g
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine
1568069-28-2
10g
$3746.0 2023-09-16

Additional information on (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine

Comprehensive Overview of (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine (CAS No. 1568069-28-2)

The compound (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine (CAS No. 1568069-28-2) is a chiral piperazine derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This molecule features a fluorophenyl group attached to a methylpiperazine core, which contributes to its stereospecificity and biological activity. Researchers are increasingly exploring its role in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and receptor modulators.

One of the key reasons for the growing interest in (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine is its potential as a building block for small-molecule drugs. The presence of the fluorine atom enhances the molecule's lipophilicity and metabolic stability, making it a valuable candidate for medicinal chemistry applications. Recent studies have highlighted its utility in targeting G-protein-coupled receptors (GPCRs), which are critical in treating conditions like anxiety, depression, and neurodegenerative diseases.

In the context of synthetic chemistry, the compound's chirality is a focal point for researchers. The (2S) configuration ensures high enantiomeric purity, which is essential for achieving desired pharmacological effects. This attribute aligns with the current trend in the pharmaceutical industry toward stereoselective synthesis to minimize side effects and improve drug efficacy. As a result, 1568069-28-2 is often discussed in forums and publications related to asymmetric synthesis and catalysis.

Another area where (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine is gaining traction is in preclinical research. Its structural similarity to known bioactive molecules has prompted investigations into its pharmacokinetic and pharmacodynamic properties. For instance, questions like "How does fluorination affect drug absorption?" or "What are the metabolic pathways of 2-methylpiperazine derivatives?" are frequently searched in academic and industry circles. These inquiries reflect the compound's relevance in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

From a commercial perspective, the demand for high-purity chiral compounds like 1568069-28-2 is on the rise. Suppliers and manufacturers emphasize its use in custom synthesis and contract research organizations (CROs). The compound's CAS number is often used as a unique identifier in procurement databases, underscoring its importance in the fine chemicals market. Additionally, its applications in high-throughput screening (HTS) and fragment-based drug design make it a staple in modern drug discovery pipelines.

Environmental and regulatory considerations also play a role in the discourse around (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine. While it is not classified as a hazardous material, its synthesis and handling require adherence to Good Manufacturing Practices (GMP) and laboratory safety protocols. Researchers frequently search for "safe handling of fluorinated compounds" or "stability of piperazine derivatives," indicating a need for comprehensive safety data sheets (SDS) and technical guidance.

In summary, (2S)-1-(2-fluorophenyl)methyl-2-methylpiperazine (CAS No. 1568069-28-2) is a versatile and scientifically significant compound with broad applications in pharmaceutical research, medicinal chemistry, and drug development. Its chirality, fluorine substitution, and piperazine backbone make it a subject of ongoing study and innovation. As the industry continues to prioritize precision medicine and targeted therapies, this compound is poised to remain a key player in advancing scientific and medical breakthroughs.

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